Superior Short-Term Pain and Inflammation Reduction in Osteoarthritis vs. Diclofenac
In a 1978 double-blind, placebo-controlled, cross-over trial of 29 outpatients with activated osteoarthrosis of the knee or hip, Clofezone demonstrated significantly greater improvement in key clinical parameters compared to diclofenac [1]. After two weeks, Clofezone (1200 mg/day then 600 mg/day) led to significant improvement in pain at rest, pain during movement, inflammation, and mobility. Diclofenac (150 mg/day then 75 mg/day) only showed significant improvement for pain during movement. A direct statistical comparison found the reduction in pain during movement and in inflammation was significantly greater for Clofezone than for diclofenac [1].
| Evidence Dimension | Therapeutic efficacy after 2 weeks of treatment |
|---|---|
| Target Compound Data | Significant improvement (p<0.05) in: pain at rest, pain during movement, inflammation, and mobility. |
| Comparator Or Baseline | Diclofenac: Significant improvement (p<0.05) only in pain during movement. |
| Quantified Difference | Clofezone showed a significantly greater (p<0.05) reduction in pain during movement and inflammation. |
| Conditions | Double-blind, placebo-controlled, cross-over trial; N=29 outpatients with knee/hip osteoarthrosis; oral administration. |
Why This Matters
This demonstrates a broader and more rapid analgesic/anti-inflammatory response for Clofezone in a specific osteoarthrosis model, which may be critical for research applications requiring multi-faceted symptom control.
- [1] Brackertz D. Comparison of clofezone and diclofenac in the treatment of out-patients suffering from activated (painful) osteoarthrosis. Z Rheumatol. 1978 Sep-Oct;37(9-10):342-9. PMID: 153679. View Source
